molecular formula C27H41NO8 B108805 Deltaline CAS No. 6836-11-9

Deltaline

Katalognummer: B108805
CAS-Nummer: 6836-11-9
Molekulargewicht: 507.6 g/mol
InChI-Schlüssel: DTTPWCNKTMQMTE-HZAGNTIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deltaline (C₂₇H₄₁NO₈, MW 507.69) is a lycoctonine-type C₁₉-diterpenoid alkaloid isolated from Delphinium delavayi and other Delphinium species. It exhibits analgesic properties and has been traditionally used to treat rheumatism, paralysis, and arthritis . Structurally, this compound shares a tetracyclic skeleton with lycoctonine but differs in substituents, notably lacking the N-(methylsuccinyl)anthranilic acid group at the C18 position present in other norditerpenoid alkaloids like methyllycaconitine (MLA) . Pharmacokinetic studies in mice using UPLC-MS/MS reveal that this compound has a linear detection range of 0.1–500 ng/mL, with high recovery (>90.1%) and precision (<13% RSD) .

Vorbereitungsmethoden

Natural Sources and Extraction Protocols

Deltaline is predominantly extracted from plants within the Delphinium genus, notably Delphinium denudatum and Delphinium staphisagria. These species accumulate diterpenoid alkaloids in their roots and seeds, with extraction efficiency dependent on plant age, geographical origin, and harvest time.

Solvent-Based Extraction

The initial step involves drying and pulverizing plant material, followed by solvent extraction. Polar-nonpolar solvent systems are employed to fractionate alkaloids:

  • Maceration : Coarsely ground roots are soaked in ethanol-water (70:30 v/v) for 72 hours, with periodic agitation to enhance alkaloid dissolution .

  • Soxhlet Extraction : For seed material, refluxing with methanol using a Soxhlet apparatus ensures continuous solvent cycling, improving yield by 15–20% compared to maceration .

Post-extraction, the crude residue is subjected to acid-base partitioning. Adjusting the aqueous phase to pH 2–3 with dilute HCl protonates alkaloids, which are then extracted into organic solvents (e.g., chloroform) after basification to pH 9–10 with NH₄OH.

Table 1: Solvent Systems for this compound Extraction

Plant PartSolvent Ratio (v/v)Yield (%)Purity (HPLC)
RootsEthanol:Water (70:30)0.1268
SeedsMethanol0.1872
LeavesEthyl Acetate:MeOH (1:1)0.0555

Chromatographic Purification Strategies

Crude extracts require multi-step chromatography to isolate this compound from co-occurring alkaloids like aconitine and lycoctonine.

Column Chromatography

Silica gel (60–120 mesh) remains the stationary phase of choice. A gradient elution from hexane:ethyl acetate (9:1) to pure ethyl acetate separates diterpenoid alkaloids based on polarity. This compound typically elutes at 40–50% ethyl acetate, with TLC monitoring (Rf = 0.35 in CH₂Cl₂:MeOH 95:5) .

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC using a C18 column (250 × 10 mm, 5 µm) achieves >95% purity. The mobile phase (acetonitrile:0.1% NH₄OH, 65:35) is optimized to a flow rate of 3 mL/min, with deltaine eluting at 12.8 minutes (λ = 230 nm) .

Table 2: Chromatographic Conditions for this compound Isolation

TechniqueStationary PhaseMobile PhaseRetention Time
ColumnSilica gelHexane:EtOAc gradient14–18 fractions
Preparative HPLCC18ACN:0.1% NH₄OH (65:35)12.8 min

Spectroscopic Characterization

This compound’s structure is confirmed through tandem spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

  • δ 3.82 (s, OCH₃)

  • δ 5.76 (d, J = 5.2 Hz, H-14)

  • δ 1.28 (s, C18-CH₃)

¹³C NMR and DEPT experiments identify 19 carbons, including four methyl groups and two oxygenated quaternary carbons.

X-ray Crystallography

Single-crystal X-ray analysis confirms the tetracyclic diterpenoid framework, with a crystallographic R-factor of 0.0428 . The ORTEP diagram reveals a chair conformation in ring C and a distorted boat in ring D.

Challenges in Synthetic Preparation

Total synthesis of this compound is hampered by its seven stereocenters and bridged ring system. Current efforts focus on late-stage functionalization of simpler diterpenoid precursors:

Quality Control and Standardization

Ensuring batch-to-batch consistency requires validated analytical methods:

Quantitative NMR (qNMR)

Using 1,3,5-trimethoxybenzene as an internal standard, qNMR achieves 98.2% accuracy in this compound quantification, surpassing UV-based assays .

Stability Studies

This compound degrades by 12% after 6 months at 25°C, necessitating storage at –20°C under nitrogen. Degradation products include 8-O-demethylthis compound and a ring-opened lactam.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eldelin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Eldelin kann zu verschiedenen oxidierten Derivaten oxidiert werden.

    Reduktion: Reduktionsreaktionen können die in Eldelin vorhandenen funktionellen Gruppen modifizieren.

    Substitution: Eldelin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Es werden übliche Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) verwendet.

    Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) eingesetzt.

    Substitution: Verschiedene Nukleophile und Elektrophile werden unter geeigneten Bedingungen verwendet, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Eldelin, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Deltaline is characterized by its unique molecular structure, which includes multiple rings and functional groups that contribute to its biological effects. The molecular formula for this compound is C27H41NO8C_{27}H_{41}NO_8, and it exhibits notable pharmacological properties, including:

  • Analgesic Effects : this compound has been reported to possess pain-relieving properties, making it a candidate for pain management therapies.
  • Neurotoxicity : As an aconitine-type alkaloid, this compound can affect nerve stimulation, which is critical in understanding its potential therapeutic applications as well as its risks.

Pharmacokinetic Studies

Recent studies have employed advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to investigate the pharmacokinetics of this compound. A key study demonstrated:

  • Methodology : The pharmacokinetic profile was assessed in mice after intravenous administration. Blood samples were analyzed to determine the concentration of this compound over time.
  • Findings : The method showed high sensitivity with a lower limit of quantitation of 0.1 ng/mL, indicating that this compound can be effectively monitored in biological samples .

Therapeutic Applications

This compound's therapeutic potential extends across various fields:

  • Pain Management : Its analgesic properties suggest possible applications in treating conditions associated with chronic pain.
  • Neurological Disorders : Given its effects on nerve stimulation, this compound may be explored for conditions like neuropathic pain or other neurological disorders .

Case Study: this compound in Pain Management

A study focusing on the analgesic effects of this compound involved administering varying doses to animal models experiencing induced pain. Results indicated a dose-dependent reduction in pain responses, supporting its potential as a therapeutic agent for pain relief.

Synthesis and Modification

The structural complexity of this compound allows for various synthetic modifications that can enhance its biological activity or reduce toxicity. A notable study explored ring distortion approaches to create new derivatives of this compound:

  • Innovative Synthesis : Researchers synthesized 32 new derivatives with unique scaffolds, which exhibited a broad spectrum of biological activities.
  • Implications for Drug Discovery : These derivatives present opportunities for developing new lead compounds in drug discovery efforts .

Wirkmechanismus

Eldelin exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes involved in pain and inflammation pathways. The exact mechanism involves the modulation of neurotransmitter release and inhibition of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Related Alkaloids

Table 1: Structural Differences Among Delphinium Alkaloids

Alkaloid C14 Substituent C18 Substituent Key Functional Groups
Deltaline Methoxy None Acetate, methylenedioxy
Methyllycaconitine Methoxy N-(methylsuccinyl)anthranilic acid Acetate, anthranilic acid
Nudicauline Acetoxy N-(methylsuccinyl)anthranilic acid Acetate, anthranilic acid
14-Deacetylnudicauline Hydroxy N-(methylsuccinyl)anthranilic acid Hydroxy, anthranilic acid
Barbinine Methoxy N-(methylsuccinyl)anthranilic acid Acetate, anthranilic acid

Key Insight : The absence of the N-(methylsuccinyl)anthranilic acid at C18 in this compound distinguishes it from MLA, nudicauline, and other analogs. This structural difference correlates with reduced potency at nicotinic acetylcholine receptors (nAChRs) .

Pharmacological Effects and Receptor Interactions

Table 2: Neuromuscular Transmission Blockade Potency

Alkaloid IC₅₀ (CMAP Blockade) IC₅₀ (MEPP Reduction) Mechanism of Action
This compound 156 µM 20 µM Weak nAChR antagonism
Methyllycaconitine 0.32–0.50 µM 0.05–0.10 µM Potent α7-nAChR blockade
14-Deacetylnudicauline 0.45 µM 0.05 µM Competitive nAChR antagonism
Barbinine 13.2 µM 0.50 µM Mixed mechanisms

Key Findings :

  • The C18 N-(methylsuccinyl)anthranilic acid group in MLA and nudicauline enhances receptor binding affinity, as demonstrated by their nanomolar-range IC₅₀ values .

Pharmacokinetic and Toxicokinetic Profiles

Table 3: Serum Elimination Parameters in Cattle (Oral Administration)

Parameter This compound Methyllycaconitine
Tₘₐₓ (h) 5.0 ± 0.6 8.8 ± 1.2
Cₘₐₓ (ng/mL) 476.5 ± 62.8 305.9 ± 94.2
t₁/₂ (h) 8.2 ± 0.6 20.5 ± 4.1
Heart Rate Correlation None (r=0.33) Significant (r=0.75)

Key Insights :

  • This compound reaches peak serum concentration faster than MLA but is eliminated more rapidly (t₁/₂ = 8.2 h vs. 20.5 h) .

Toxicity Data:

  • LD₅₀ (Mouse) : this compound (115 mg/kg) is significantly less toxic than MLA (4.5 mg/kg) .
  • Clinical Effects : MLA-type alkaloids induce muscle weakness, respiratory distress, and death, whereas this compound’s toxicity profile is milder .

Analytical Methods for Comparative Studies

The UPLC-MS/MS method validated for this compound in murine blood (LLOQ = 0.1 ng/mL) provides a robust framework for cross-comparison with other alkaloids . This method’s sensitivity and specificity enable precise quantification of structurally similar compounds, facilitating structure-activity relationship (SAR) studies.

Q & A

Q. Basic: How should researchers design experiments to evaluate the pharmacokinetics of deltaline in bovine models?

Methodological Answer:
To study this compound's pharmacokinetics, experimental designs should include:

  • Oral administration protocols mimicking natural ingestion (e.g., 11.0 mg/kg this compound in dried Delphinium barbeyi ).
  • Serial blood sampling over 96+ hours to capture serum concentration profiles, with LC-MS/MS quantification for precision .
  • Control groups to isolate this compound-specific effects from confounding variables like feed or stress .
  • Key parameters : Time to peak serum concentration (Tmax), elimination half-life (t1/2), and correlation with physiological outcomes (e.g., heart rate) .

Q. Basic: What methodologies are used to assess this compound's impact on cardiovascular parameters in vivo?

Methodological Answer:

  • Continuous telemetric monitoring of heart rate in metabolically housed cattle to detect dose-dependent tachycardia (e.g., peak heart rate at 79.0±5.0 bpm 17 hours post-administration) .
  • Spearman correlation analysis to link serum this compound concentrations with physiological responses, though current data show weaker associations (r=0.33) compared to MLA (r=0.75) .
  • Cross-species validation using murine models to compare toxicity thresholds (e.g., this compound LD50 of 115 mg/kg in mice vs. cattle) .

Q. Advanced: How can researchers resolve contradictions in this compound's elimination kinetics across species?

Methodological Answer:
Conflicting t1/2 values (e.g., 8.2±0.6 hr in cattle vs. 20 min in sheep ) require:

  • Species-specific metabolic profiling to identify enzymatic differences (e.g., CYP450 isoforms) affecting alkaloid clearance .
  • Tissue distribution studies using radiolabeled this compound to track accumulation in organs (e.g., liver vs. muscle) .
  • In vitro hepatocyte assays to model interspecies metabolic pathways and validate kinetic discrepancies .

Q. Advanced: What experimental frameworks address the synergistic toxicity of this compound with other norditerpenoid alkaloids?

Methodological Answer:

  • Co-administration studies in murine models to test combinatorial effects (e.g., this compound + MLA) on lethality and bioavailability .
  • Isothermal titration calorimetry (ITC) to quantify binding affinities between this compound and nicotinic acetylcholine receptors (nAChRs) like α7 subtypes .
  • Dose-response matrix designs to identify non-linear interactions (e.g., Bliss Independence or Loewe Additivity models) .

Q. Advanced: How can researchers validate this compound's receptor specificity in neurotoxic pathways?

Methodological Answer:

  • Competitive binding assays using α7 nAChR-expressing cell lines and fluorescently labeled antagonists (e.g., α-bungarotoxin) to measure this compound's inhibitory concentration (IC50) .
  • Electrophysiological recordings (patch-clamp) in neuronal cultures to assess this compound's modulation of ion channel currents .
  • CRISPR/Cas9 knockouts of nAChR subunits to isolate this compound's molecular targets .

Q. Basic: What statistical approaches are critical for analyzing this compound's dose-response relationships?

Methodological Answer:

  • Non-parametric tests (e.g., Spearman rank) for non-normalized data, such as heart rate variability .
  • Mixed-effects models to account for individual variation in pharmacokinetic parameters (e.g., Tmax) across subjects .
  • Survival analysis (Kaplan-Meier curves) for toxicity studies comparing this compound alone vs. alkaloid mixtures .

Q. Advanced: What gaps exist in current methodologies for studying this compound's ecological and metabolic interactions?

Methodological Answer:

  • Untargeted metabolomics to identify this compound's plant-derived precursors and degradation products in Delphinium species .
  • Gut microbiome profiling in herbivores to assess bacterial contributions to alkaloid metabolism (e.g., Clostridium spp. hydrolysis) .
  • Landscape-scale field trials correlating this compound concentrations in Delphinium populations with grazing-induced toxicity outbreaks .

Q. Basic: How do researchers ensure reproducibility in this compound extraction and quantification?

Methodological Answer:

  • Standardized extraction protocols : Acid-base partitioning with dichloromethane and pH-adjusted aqueous phases .
  • Calibration curves using certified reference standards (e.g., HY-N0329 this compound ≥99.61% purity) .
  • Inter-laboratory validation via round-robin trials to harmonize LC-MS/MS parameters (e.g., MRM transitions) .

Eigenschaften

CAS-Nummer

6836-11-9

Molekularformel

C27H41NO8

Molekulargewicht

507.6 g/mol

IUPAC-Name

[(1R,2S,8R,12S,16R)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate

InChI

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3/t15?,16?,17?,18?,19?,20?,21?,22?,23-,24-,25+,26+,27+/m0/s1

InChI-Schlüssel

DTTPWCNKTMQMTE-HZAGNTIKSA-N

SMILES

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C

Isomerische SMILES

CCN1C[C@@]2(CCC([C@@]34C2C([C@@]5(C31)[C@]6(CC(C7C[C@@]4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C

Kanonische SMILES

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C

Synonyme

Eldeline;  Delphelatine;  Deltamine 6-Acetate;  Eldelin;  (1α,​6β,​14α,​16β)​-20-​Ethyl-​1,​14,​16-​trimethoxy-​4-​methyl-​7,​8-​[methylenebis(oxy)​]​-​aconitane-​6,​10-​diol 6-​Acetate; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glycinium
Glycinium
Glycinium
Deltaline
Glycinium
Glycinium
Deltaline
Glycinium
Glycinium
Deltaline
Glycinium
Glycinium
Deltaline
Glycinium
Deltaline
Glycinium
Glycinium
Deltaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.